molecular formula C4H8OS B6183395 rac-(1R,2R)-2-sulfanylcyclobutan-1-ol CAS No. 1932008-62-2

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol

Cat. No. B6183395
CAS RN: 1932008-62-2
M. Wt: 104.2
InChI Key:
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Description

Rac-(1R,2R)-2-sulfanylcyclobutan-1-ol, also known as rac-2-sulfanylcyclobutan-1-ol, is a unique sulfonated cyclobutane derivative with a broad range of potential applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. This compound is a highly versatile building block for the synthesis of a wide range of organic compounds and has been widely studied in recent years due to its unique chemical and biological properties. Finally, potential future directions for further research on this compound will be discussed.

Scientific Research Applications

Rac-2-sulfanylcyclobutan-1-ol has been studied extensively in recent years due to its unique chemical and biological properties. It has been used as a versatile building block for the synthesis of a wide range of organic compounds, such as sulfonamides, sulfonamides, and sulfonamides. It has also been used as a reagent for the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals. In addition, rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol has been studied for its potential applications in the fields of biochemistry, medicinal chemistry, and drug discovery.

Mechanism of Action

Rac-2-sulfanylcyclobutan-1-ol is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the transmission of nerve impulses in the body. Rac-2-sulfanylcyclobutan-1-ol binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an increase in the concentration of acetylcholine in the body. This can lead to a variety of physiological effects, including increased muscle contraction, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
Rac-2-sulfanylcyclobutan-1-ol has been studied extensively for its biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the body, leading to increased muscle contraction, increased heart rate, and increased alertness. In addition, rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the body. This can lead to a variety of physiological effects, including increased muscle contraction, increased heart rate, and increased alertness.

Advantages and Limitations for Lab Experiments

Rac-2-sulfanylcyclobutan-1-ol has a number of advantages and limitations for use in laboratory experiments. On the positive side, it is a highly versatile building block for the synthesis of a wide range of organic compounds, and it is relatively easy to synthesize. In addition, it has been studied extensively for its biochemical and physiological effects, making it a useful tool for studying the effects of acetylcholine on the body. On the other hand, rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for further research on rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol. One potential direction is to explore its potential applications in the fields of medicinal chemistry and drug discovery. Another potential direction is to study its effects on other enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Finally, further studies could be conducted to explore the potential therapeutic applications of rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol for a variety of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

Rac-2-sulfanylcyclobutan-1-ol is synthesized by a two-step process involving the reaction of cyclobutane-1-sulfonic acid with an appropriate base and the subsequent oxidation of the resulting cyclobutane-1-sulfonate ester. The first step involves the reaction of cyclobutane-1-sulfonic acid with an appropriate base, such as sodium hydroxide, to form a cyclobutane-1-sulfonate ester. The second step involves the oxidation of the cyclobutane-1-sulfonate ester to rac-(1R,2R)-2-sulfanylcyclobutan-1-olylcyclobutan-1-ol. This process can be carried out using a variety of oxidizing agents, such as chromium trioxide, potassium permanganate, and hydrogen peroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-sulfanylcyclobutan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product.", "Starting Materials": [ "Cyclobutene", "Sodium sulfide", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sodium sulfide in methanol to form rac-(1R,2R)-2-sulfanyl-cyclobutane.", "Step 2: The intermediate is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form rac-(1R,2R)-2-sulfanyl-cyclobutanone.", "Step 3: The ketone is reduced with sodium borohydride in methanol to form rac-(1R,2R)-2-sulfanyl-cyclobutan-1-ol.", "Step 4: The product is purified by acidification with hydrochloric acid and extraction with water." ] }

CAS RN

1932008-62-2

Product Name

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol

Molecular Formula

C4H8OS

Molecular Weight

104.2

Purity

95

Origin of Product

United States

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